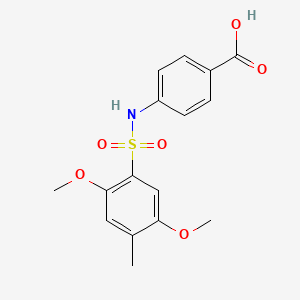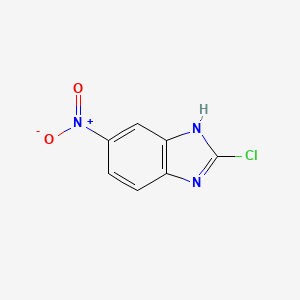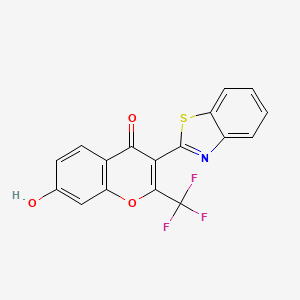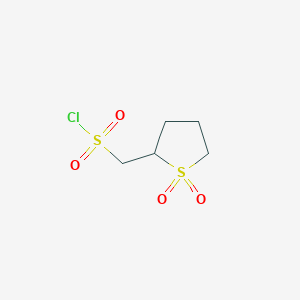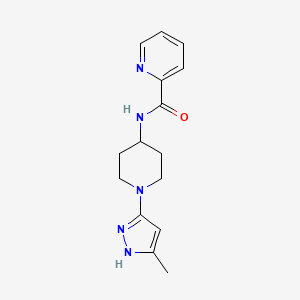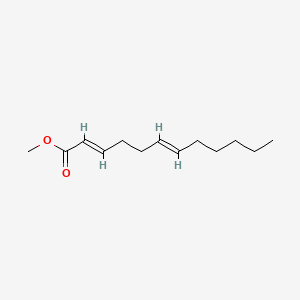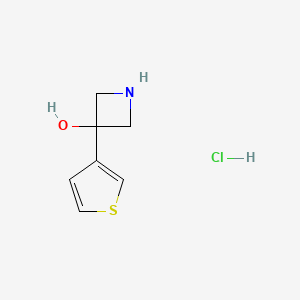
3-Thiophen-3-ylazetidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophen-3-ylazetidin-3-ol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
The compound, as part of a synthesized thiophene Schiff base, demonstrates effective corrosion inhibition properties on mild steel X52 in acidic environments. The compound's adsorption on the mild steel surface follows Langmuir's isotherm, and its efficiency increases with concentration. Quantum chemical calculations using the Density Functional Theory method (DFT) support the observed inhibition efficiency (Daoud et al., 2014).
2. Neuroprotection
A derivative of the compound, known as T-588, was found to protect against sodium nitroprusside-induced toxicity in cultured rat astrocytes. T-588 prevented mitochondrial dysfunction and cell injury, indicating its potential as a neuroprotective agent (Phuagphong et al., 2004).
3. Anticancer Activity
3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, prepared through cyclocondensation involving a thiophenylchalcone and aminoguanidine hydrochloride, showed significant anticancer activity against leukemia cell lines. The compounds were evaluated for their half maximal inhibitory concentration (IC50) values against human acute lymphoblastic leukemia cell lines and myelogenous leukemia cell lines (Santos et al., 2016).
4. Antimicrobial Activities
Synthesized derivatives involving thiophene, such as N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, exhibited significant activities against a panel of bacterial and fungal strains. These findings suggest the potential of these compounds as antimicrobial agents (Babu et al., 2013).
5. Memory and Learning Enhancement
A study involving the synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) demonstrated facilitation in learning and memory in mice. This indicates the compound's potential in cognitive enhancement applications (Jiang Jing-ai, 2006).
6. Optical Limiting for Photonic Devices
Designed thiophene dyes were synthesized and characterized for their nonlinear optical limiting behavior. The compounds demonstrated potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Mecanismo De Acción
Target of Action
It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs)
Biochemical Pathways
The specific pathways affected would depend on the cytotoxic drug or target protein ligand attached to the linker .
Pharmacokinetics
As a linker, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would largely be determined by the properties of the antibody, cytotoxic drug, E3 ligase ligand, or target protein ligand it is attached to .
Result of Action
The molecular and cellular effects of 3-Thiophen-3-ylazetidin-3-ol;hydrochloride are indirect and result from the action of the ADC or PROTAC it forms. For ADCs, this could include cell death due to the action of the cytotoxic drug on target cells. For PROTACs, this could include the degradation of the target protein, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 3-Thiophen-3-ylazetidin-3-ol;hydrochloride, as part of an ADC or PROTAC, can be influenced by various environmental factors. These can include the expression level of the target antigen or protein, the presence of competing substrates or proteins, and the overall physiological state of the cell .
Propiedades
IUPAC Name |
3-thiophen-3-ylazetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c9-7(4-8-5-7)6-1-2-10-3-6;/h1-3,8-9H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLMLMNCHZEFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CSC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2465047.png)
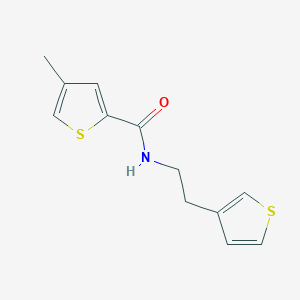
![6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2465050.png)
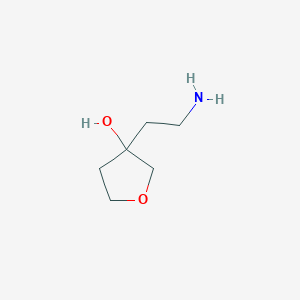
![6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2465052.png)
![4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2465059.png)
![N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2465061.png)
